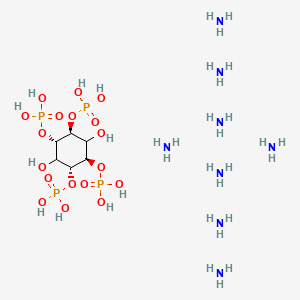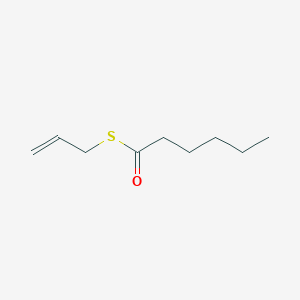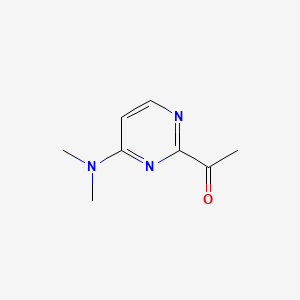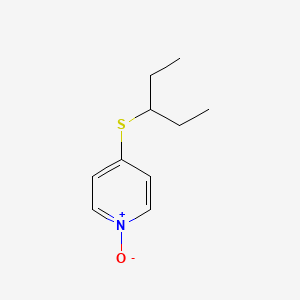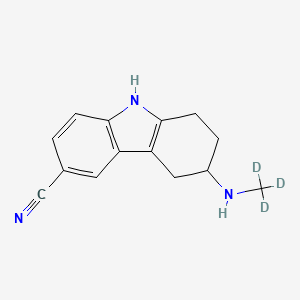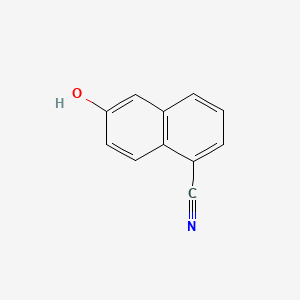
(R)-Linezolid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Linezolid-d3 is a deuterated form of the antibiotic drug Linezolid, which is used to treat bacterial infections. It is a synthetic compound that is used in scientific research to study the mechanism of action, biochemical and physiological effects, and other aspects of the drug.
Wissenschaftliche Forschungsanwendungen
Moreover, mutations in ribosomal proteins, particularly L3 and L4, are increasingly associated with linezolid resistance. Although located away from the drug's binding site, specific mutations in these proteins can affect drug binding and contribute to resistance. The study of these mutations and their impact on drug efficacy is crucial for developing strategies to mitigate resistance and enhance the therapeutic potential of linezolid and its derivatives (Lawrence et al., 2008; Skripkin et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (R)-Linezolid-d3 involves the asymmetric synthesis of the chiral center at the oxazolidinone ring. The deuterium labeling is achieved through the use of deuterated starting materials.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde-d3", "4-cyanophenylglycine", "N-benzyl-3-chloro-2-hydroxypropylamine", "Sodium borohydride-d4", "Sodium cyanoborohydride-d4", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetonitrile", "Diethyl ether", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of 3,4-Dimethoxybenzaldehyde-d3 with 4-cyanophenylglycine in the presence of sodium hydroxide and methanol to form (R)-3,4-dimethoxybenzyl-2-(4-cyanophenyl)glycine.", "Step 2: Reduction of (R)-3,4-dimethoxybenzyl-2-(4-cyanophenyl)glycine with sodium borohydride-d4 in acetonitrile to form (R)-3,4-dimethoxybenzyl-2-(4-cyanophenyl)glycine hydrochloride.", "Step 3: Protection of the hydroxyl group in (R)-3,4-dimethoxybenzyl-2-(4-cyanophenyl)glycine hydrochloride with benzyl chloroformate in the presence of triethylamine to form (R)-N-benzyl-3-chloro-2-hydroxypropyl-(3,4-dimethoxybenzyl)-2-(4-cyanophenyl)glycine.", "Step 4: Reduction of the imine in (R)-N-benzyl-3-chloro-2-hydroxypropyl-(3,4-dimethoxybenzyl)-2-(4-cyanophenyl)glycine with sodium cyanoborohydride-d4 in methanol to form (R)-N-benzyl-2-hydroxy-3-(3,4-dimethoxybenzyl)-2-(4-cyanophenyl)propylamine-d4.", "Step 5: Cyclization of (R)-N-benzyl-2-hydroxy-3-(3,4-dimethoxybenzyl)-2-(4-cyanophenyl)propylamine-d4 with sodium hydroxide in water to form (R)-Linezolid-d3.", "Step 6: Purification of (R)-Linezolid-d3 using diethyl ether and ethyl acetate to obtain the final product." ] } | |
CAS-Nummer |
1795786-02-5 |
Molekularformel |
C16H20FN3O4 |
Molekulargewicht |
340.37 |
IUPAC-Name |
2,2,2-trideuterio-N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1/i1D3 |
InChI-Schlüssel |
TYZROVQLWOKYKF-JJMJVRKHSA-N |
SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Synonyme |
N-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





